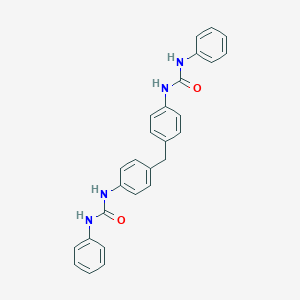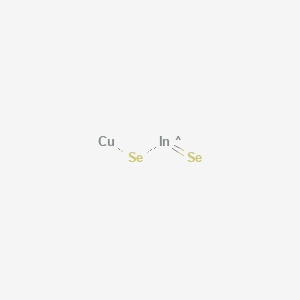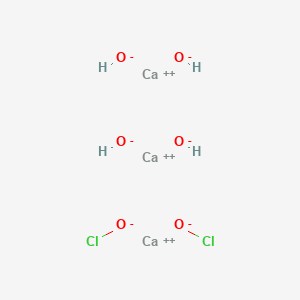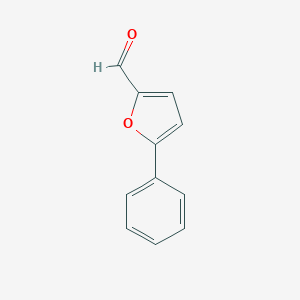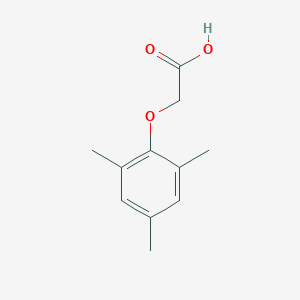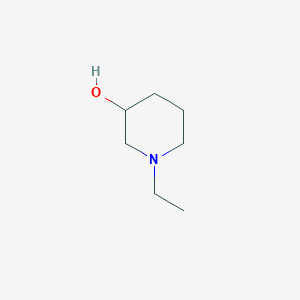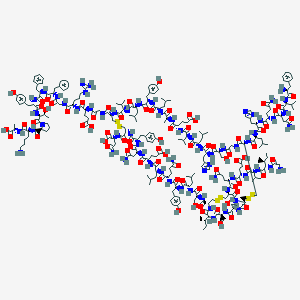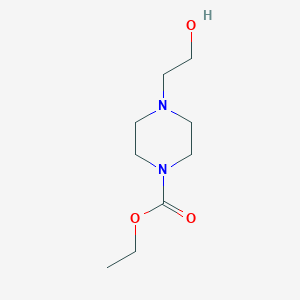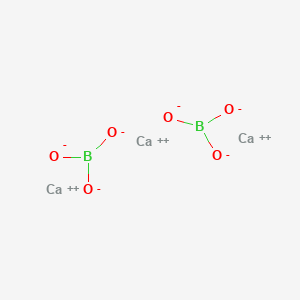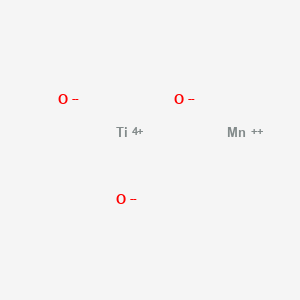
Manganese titanium trioxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of manganese titanium trioxide involves plasma-electrolytic deposition in aqueous electrolytes, forming oxide structures containing TiO2 and Mn2O3, Mn3O4 on titanium. The presence of manganese acetate in the electrolyte is crucial for the formation of these layers, with the manganese content depending on the formation conditions and manganese acetate concentration (Rudnev et al., 2005). Another approach involves the precipitation of manganese hydroxide on anatase or rutile particles, creating nanocrystalline titanium–manganese mixed oxides (TMMO) with varied Mn content (Kernazhitsky et al., 2010).
Molecular Structure Analysis
The molecular structure of manganese titanium trioxide includes TiO2, Mn2O3, and MnTiO3 phases. Characterization methods such as XRD, SEM, EDS, and XRF reveal that these mixed oxides are polydisperse materials with different phase compositions. FTIR, FT-FIR, and FT-Raman spectroscopies further characterize the defect structure and phase formation of the compounds, indicating the presence of Mn in various oxidation states within the structure (Kernazhitsky et al., 2010).
Chemical Reactions and Properties
The manganese-containing layers formed on titanium show catalytic activity in CO to CO2 oxidation reactions at 250–350 °C. This activity is attributed to the concentration and surface distribution of manganese, as well as the layers' morphology (Rudnev et al., 2005).
Physical Properties Analysis
The nanocrystalline TMMO materials exhibit significant red shifts in UV–vis absorption spectra compared to pure TiO2, indicating changes in optical properties due to the presence of manganese oxides. These shifts and the materials' photocatalytic activity under UV irradiation suggest an improvement in their optical and photocatalytic properties compared to those of pure TiO2 (Kernazhitsky et al., 2010).
Chemical Properties Analysis
The inclusion of manganese into the titanium dioxide structure alters its chemical properties, enhancing its activity in various catalytic reactions. This is evidenced by the layers' ability to catalyze CO oxidation to CO2, a process that depends on the manganese concentration and the morphological features of the layers (Rudnev et al., 2005). Furthermore, the mixed oxide's structure and phase composition significantly impact its photocatalytic activities, with the presence of manganese oxides leading to improved performance in decomposing organic dyes under UV light (Kernazhitsky et al., 2010).
Aplicaciones Científicas De Investigación
Enhanced Bioactivity of Titanium Implants
Research has shown that coatings of manganese–titanium dioxide (Mn–TiO2) on titanium surfaces can significantly improve their biological activity. Such coatings, created through micro-arc oxidation, have been found to promote the adhesion, proliferation, differentiation, and mineralization of osteoblasts, leading to enhanced osseointegration in vivo. This is crucial for the success of bone tissue repair and replacement implants (Zhao et al., 2020). However, another study highlighted that the incorporation of manganese ions into titanium oxide layers did not show beneficial effects on osteoblastic cell function, suggesting the need for further investigation into the optimal conditions for such enhancements (Park et al., 2011).
Catalysis and Environmental Applications
Manganese oxide-containing structures on titanium have been reported to exhibit catalytic activity, especially in the conversion of CO to CO2. The presence of Mn2O3 and Mn3O4 in these structures is key to their catalytic performance, which can be adjusted by modifying the electrolyte composition during their formation (Rudnev et al., 2005). Additionally, manganese oxide/mixed-phase titanium oxide heterojunctions have been explored for their photoelectrochemical performance, offering insights into the development of advanced photocatalytic materials (Khosravi et al., 2020).
Supercapacitors and Energy Storage
The electrochemical properties of manganese titanium trioxide have been investigated for their application in supercapacitors. For instance, the in situ growth of manganese oxide nanosheets over titanium dioxide nanofibers has shown to significantly enhance the electrochemical performance of supercapacitors, demonstrating a high specific capacitance and excellent stability (da Silva et al., 2019).
Safety And Hazards
When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .
Direcciones Futuras
Propiedades
IUPAC Name |
manganese(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOTKANSDQAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923329 | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.803 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese titanium trioxide | |
CAS RN |
12032-74-5 | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



